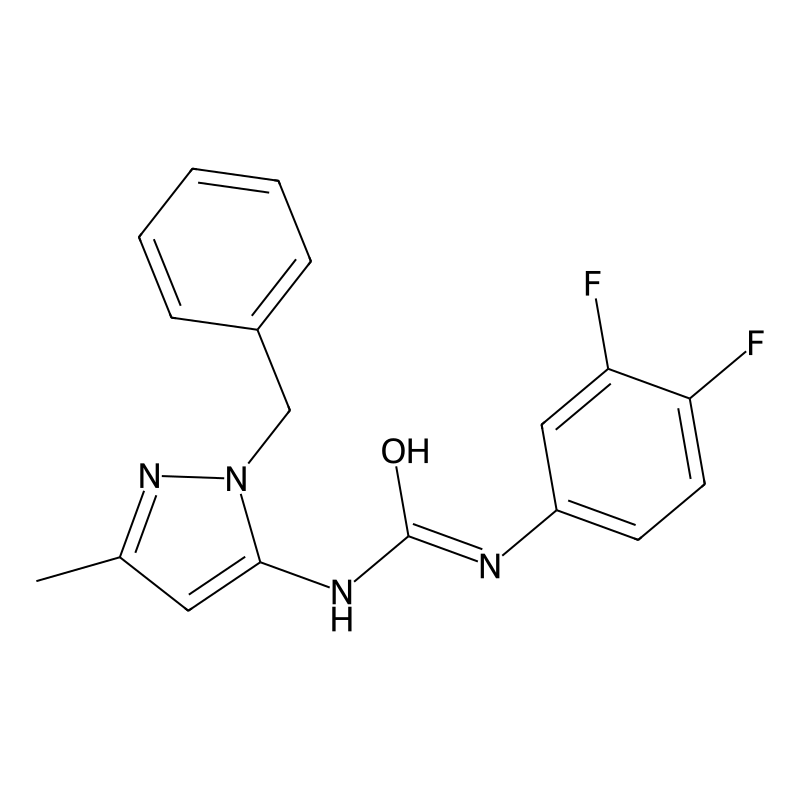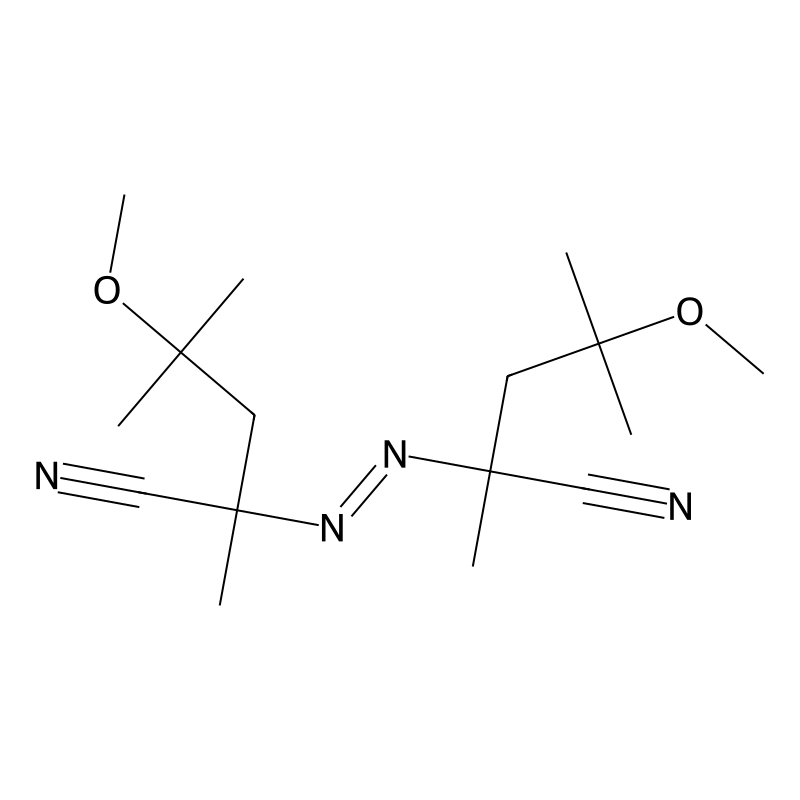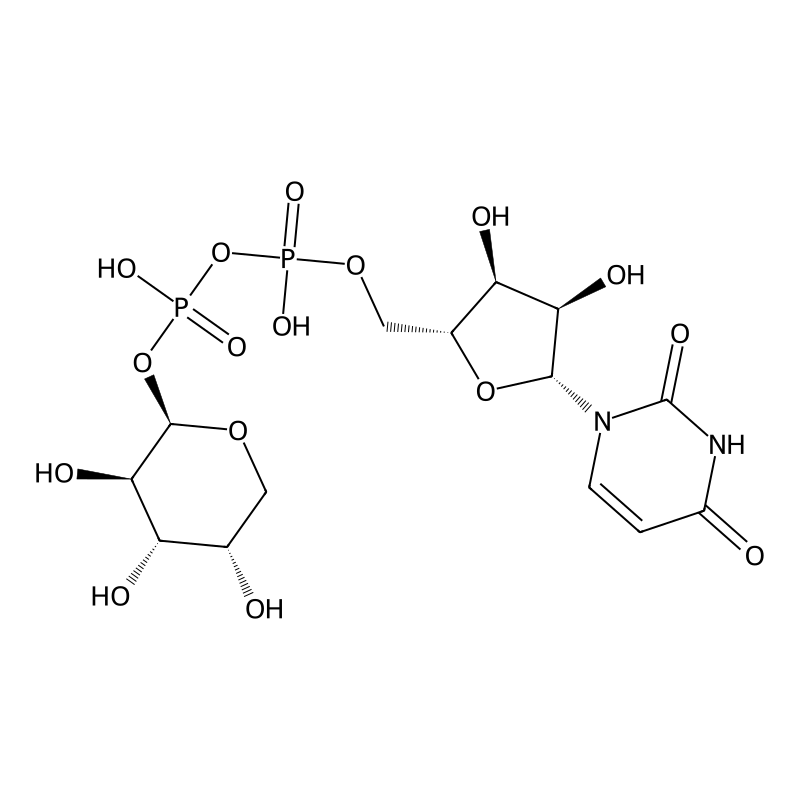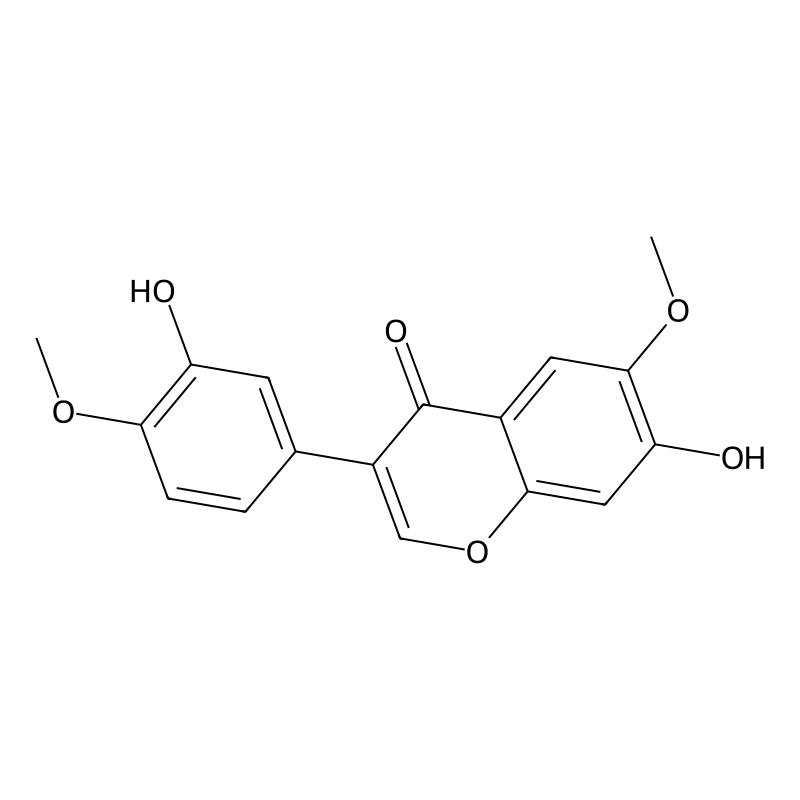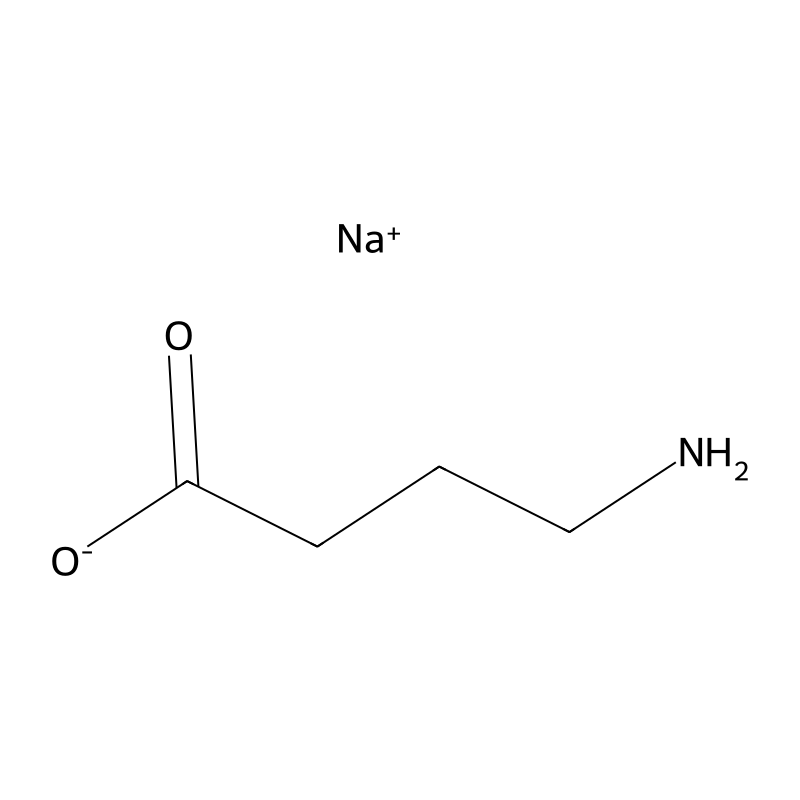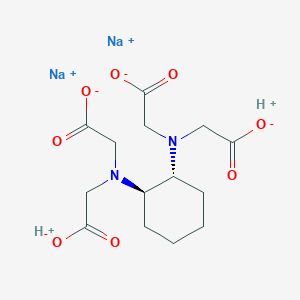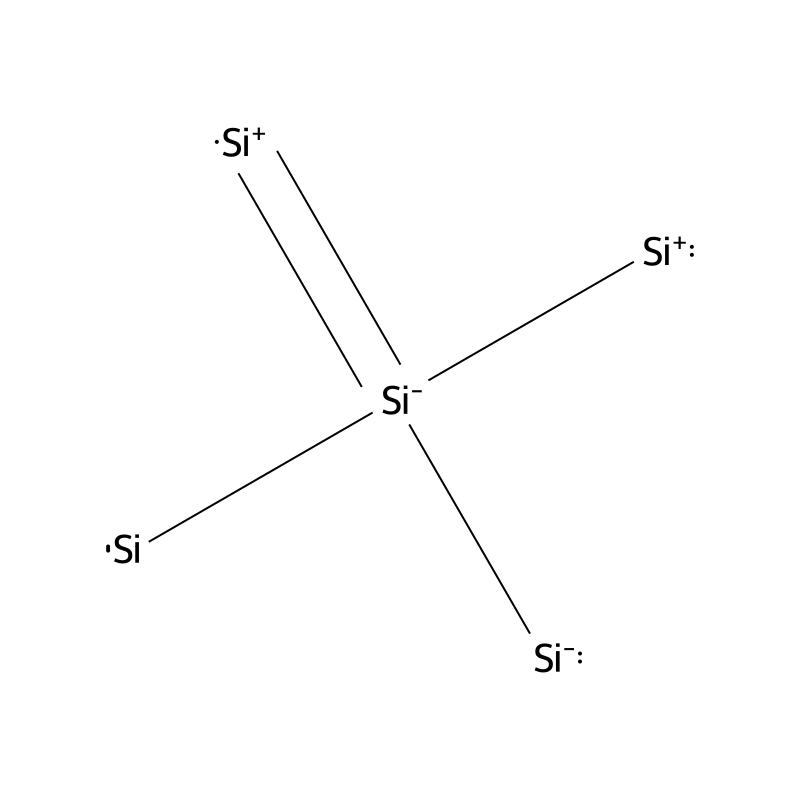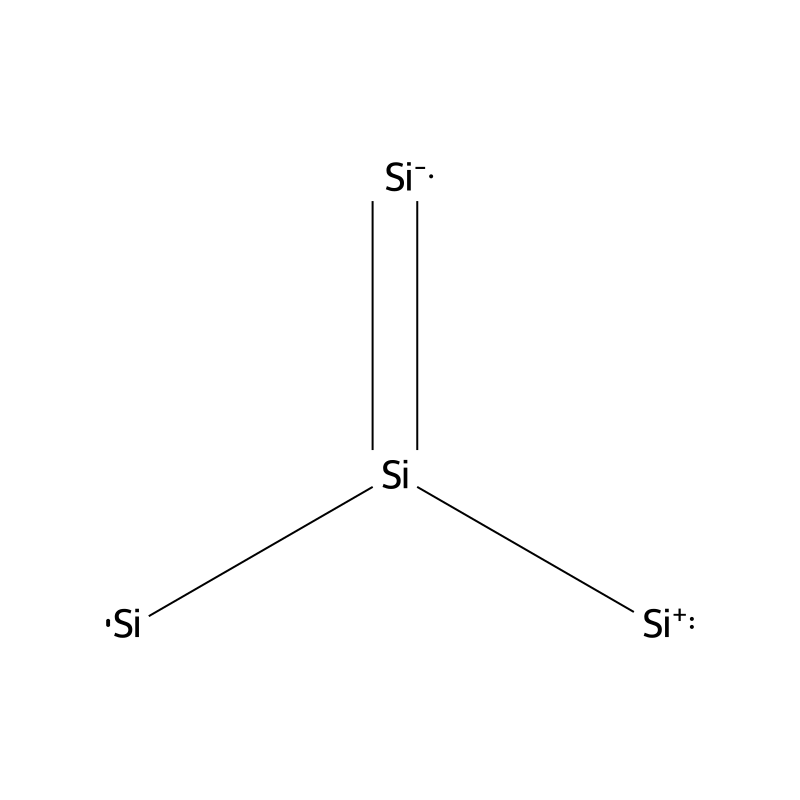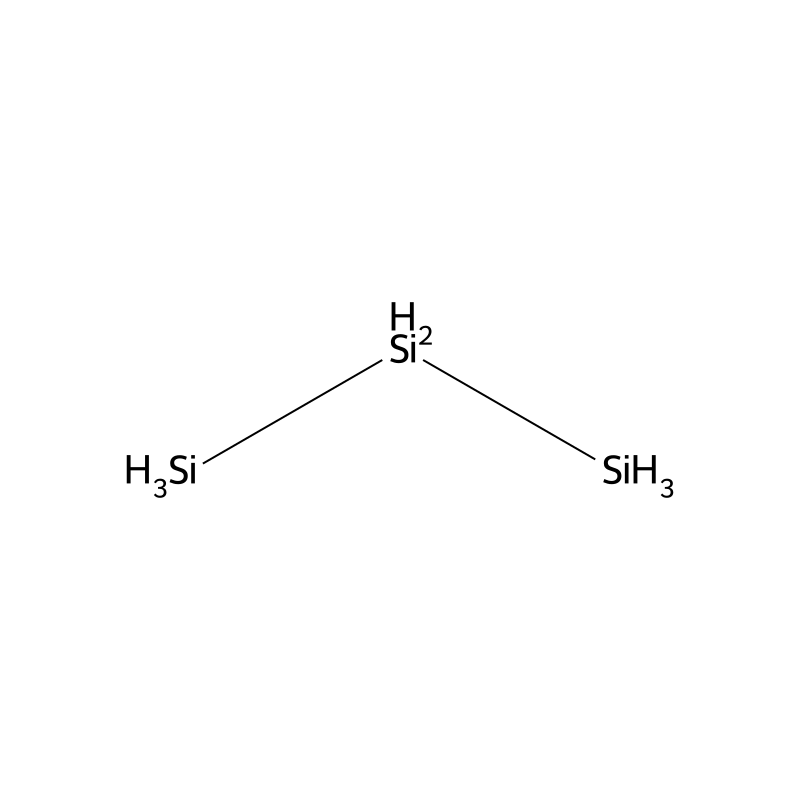AKB48 N-(5-hydroxypentyl) metabolite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Possible Research Areas:
Based on the structural similarity of N-(1-Adamantyl)-5-HP-indazole-3-carboxamide to other indazole-3-carboxamide compounds, some potential research areas include:
- Cannabinoid Receptor Agonism: Indazole-3-carboxamide derivatives have been explored for their potential cannabinoid receptor (CB1 and CB2) agonist activity []. However, there is no current research available on the specific activity of N-(1-Adamantyl)-5-HP-indazole-3-carboxamide at these receptors.
- Enzyme Inhibition: Certain indazole-3-carboxamide derivatives have been investigated for their ability to inhibit various enzymes such as kinases []. Further research would be needed to determine if N-(1-Adamantyl)-5-HP-indazole-3-carboxamide possesses similar inhibitory properties.
AKB48 N-(5-hydroxypentyl) metabolite is a chemical compound with the molecular formula C23H31N3O2 and a molecular weight of approximately 381.51 g/mol. It is a potential urinary metabolite of the synthetic cannabinoid AKB48, which is known for its psychoactive properties. The compound is characterized by the hydroxylation of the N-alkyl chain, specifically at the fifth carbon, leading to its designation as "N-(5-hydroxypentyl)" . This modification alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in toxicological and forensic studies.
AKB48 N-(5-hydroxypentyl) metabolite is believed to act similarly to other synthetic cannabinoids. It interacts with the CB1 receptor, the main cannabinoid receptor in the central nervous system, mimicking the effects of THC []. This activation can lead to various psychoactive effects, including euphoria, relaxation, and altered perception [].
Due to its structural similarity to AKB48, AKB48 N-(5-hydroxypentyl) metabolite is likely to share similar hazards. AKB48 is a potent psychoactive compound and can cause a variety of adverse effects, including anxiety, paranoia, psychosis, seizures, and in rare cases, death []. The potential health risks associated with AKB48 N-(5-hydroxypentyl) metabolite warrant further investigation.
The primary chemical transformation involving AKB48 N-(5-hydroxypentyl) metabolite is hydroxylation, where a hydroxyl group (-OH) is introduced into the alkyl chain. This reaction typically occurs in biological systems through enzymatic processes, particularly via cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics . The introduction of the hydroxyl group can significantly affect the compound's solubility and reactivity, influencing its biological activity.
The synthesis of AKB48 N-(5-hydroxypentyl) metabolite can be achieved through several methods:
- Biotransformation: Utilizing microbial or enzymatic systems to convert AKB48 into its hydroxylated form.
- Chemical Hydroxylation: Employing chemical reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl group onto the alkyl chain.
- Synthetic Pathways: Starting from simpler precursors that undergo a series of reactions including alkylation and oxidation to yield the final metabolite .
These methods are primarily used in research settings for analytical purposes.
AKB48 N-(5-hydroxypentyl) metabolite serves several applications:
- Forensic Toxicology: It is used as a biomarker in urine tests to detect prior use of AKB48 and assess exposure to synthetic cannabinoids.
- Pharmacological Research: Investigating its interactions with cannabinoid receptors can provide insights into the pharmacodynamics of synthetic cannabinoids.
- Regulatory Science: Understanding its metabolic pathways aids in developing regulatory frameworks for synthetic cannabinoids .
Interaction studies focus on how AKB48 N-(5-hydroxypentyl) metabolite interacts with biological systems:
- Receptor Binding Assays: These assays evaluate its affinity for cannabinoid receptors compared to other cannabinoids.
- Metabolic Pathway Analysis: Studies on how this metabolite is formed from AKB48 help elucidate its pharmacokinetics and potential effects on human health .
- Toxicological Assessments: Evaluating potential adverse effects associated with its presence in biological systems helps inform safety regulations.
AKB48 N-(5-hydroxypentyl) metabolite shares structural similarities with various synthetic cannabinoids. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Fluoro AKB48 N-(4-hydroxypentyl) | Similar core structure | Fluorine substitution enhances potency |
| JWH-018 | Indazole core | Known for higher psychoactivity and receptor affinity |
| STS-135 | Indole backbone | Distinct pharmacological profile; used in research |
These compounds highlight the diversity within synthetic cannabinoids while underscoring the unique characteristics of AKB48 N-(5-hydroxypentyl) metabolite due to its specific hydroxylation pattern .
